molecular formula C11H16N2 B8492538 3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B8492538
M. Wt: 176.26 g/mol
InChI Key: NATPHGMSUDVTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-quinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-11(2)6-8-3-4-9(12)5-10(8)13-7-11/h3-5,13H,6-7,12H2,1-2H3

InChI Key

NATPHGMSUDVTPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2)N)NC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-nitro-1,2,3,4-tetrahydro-3,3-dimethylquinoline (39 mg, 0.187 mmol) in ethyl acetate (2 mL) was hydrogenated under an atmosphere of hydrogen with 10% Pd/C (4 mg) at rt for 2 h. Filtration over Celite™ afforded 30 mg (91%) of 7-amino-1,2,3,4-tetrahydro-3,3-dimethylquinoline (structure 72A of Scheme LII, where R1-2═R5=H, R3-4=methyl) that was used without further purification in the next step. Compound 437 was prepared by General Method 13 (EXAMPLE 147) from 7-amino-1,2,3,4-tetrahydro-3,3-dimethylquinoline (30 mg, 0.17 mmol), ZnCl2 (34 mg, 025 mmol) and ethyl 4,4,4-trifluoroacetoacetate (25 mL, 0.17 mol) to afford 13 mg (26%) of Compound 437 as a yellow solid. Data for Compound 437: 1H NMR (400 MHz, DMSO-d6) 11.71 (bs, 1H), 7.11 (s, 1H), 7.01 (s, 1H), 6.40 (s, 1H), 6.37 (s, 1H), 2.89 (s, 2H), 2.51 (s, 2H), 0.93 (s, 6H).
Name
7-nitro-1,2,3,4-tetrahydro-3,3-dimethylquinoline
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mg
Type
catalyst
Reaction Step One

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